molecular formula C10H9FO4 B092184 Dimethyl 5-fluoroisophthalate CAS No. 17449-48-8

Dimethyl 5-fluoroisophthalate

Cat. No.: B092184
CAS No.: 17449-48-8
M. Wt: 212.17 g/mol
InChI Key: XEOLLJWHFPBAMQ-UHFFFAOYSA-N
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Description

Dimethyl 5-fluoroisophthalate is an organic compound with the molecular formula C₁₀H₉FO₄. It is a derivative of isophthalic acid, where two methyl ester groups and one fluorine atom are attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Dimethyl 5-fluoroisophthalate can be synthesized through several methods. One common synthetic route involves the esterification of 5-fluoroisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Dimethyl 5-fluoroisophthalate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isophthalates, while hydrolysis results in the formation of the corresponding acid .

Scientific Research Applications

Dimethyl 5-fluoroisophthalate has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl 5-fluoroisophthalate exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating properties of the ester groups. These electronic effects can alter the reactivity of the benzene ring and facilitate various substitution and addition reactions .

In biological systems, fluorinated compounds often interact with enzymes and receptors differently than their non-fluorinated counterparts. The presence of fluorine can enhance binding affinity and selectivity, leading to improved pharmacological properties .

Comparison with Similar Compounds

Properties

IUPAC Name

dimethyl 5-fluorobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOLLJWHFPBAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398745
Record name DIMETHYL 5-FLUOROISOPHTHALATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17449-48-8
Record name DIMETHYL 5-FLUOROISOPHTHALATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17449-48-8
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